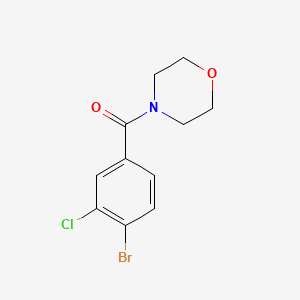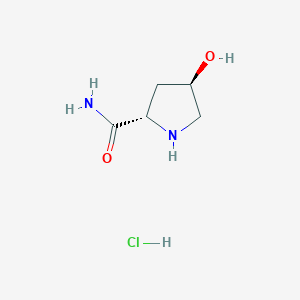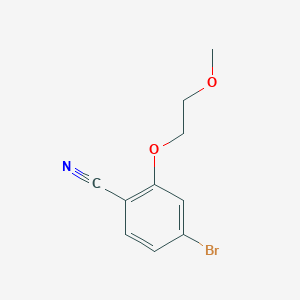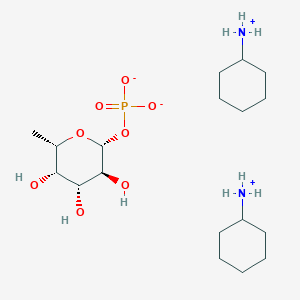
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
Overview
Description
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis. The compound features a bromine atom at the third position and a naphthalen-2-yl group at the ninth position of the carbazole core, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
It is often used in the synthesis of blue fluorescent dopant materials . These materials are used in organic light-emitting diodes (OLEDs), suggesting that the compound may interact with other molecules to emit light .
Mode of Action
The compound is used in the synthesis of new blue fluorescent spirobenzoanthracene-type dopant materials . It is prepared by an amination reaction . The resulting materials are used in OLEDs, where they interact with electric current to produce light .
Biochemical Pathways
When an electric current is applied, the compound and its derivatives may undergo a series of reactions that ultimately result in the emission of light .
Result of Action
The primary result of the compound’s action in its typical application is the emission of blue light in OLEDs . This is achieved through its role as a dopant material, influencing the color and efficiency of the light produced by the OLED .
Action Environment
The action of this compound is influenced by the environment within the OLED. Factors such as the presence of an electric current, the surrounding materials in the OLED, and the overall design of the device can impact the compound’s effectiveness and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole typically involves a multi-step process. One common method includes the bromination of 9-(naphthalen-2-yl)-9H-carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the third position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and organolithium compounds.
Oxidation Reactions: The carbazole core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carbazole-3,6-dione derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions with arylboronic acids or alkenes, respectively, to form various substituted carbazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, or organolithium reagents in ether.
Oxidation: Potassium permanganate in acetone or chromium trioxide in acetic acid.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate, typically in solvents such as toluene or dimethylformamide.
Major Products:
Substitution: 3-Methoxy-9-(naphthalen-2-yl)-9H-carbazole.
Oxidation: 3,6-Dioxo-9-(naphthalen-2-yl)-9H-carbazole.
Coupling: Various aryl- or alkene-substituted carbazole derivatives.
Scientific Research Applications
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole has numerous applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Photonic Materials: The compound is utilized in the development of photonic materials for applications in lasers and optical sensors.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer and antiviral agents.
Material Science: The compound is employed in the fabrication of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
9-(Naphthalen-2-yl)-9H-carbazole: Lacks the bromine atom, resulting in different reactivity and electronic properties.
3,6-Dibromo-9-(naphthalen-2-yl)-9H-carbazole: Contains an additional bromine atom, which can further influence its chemical behavior and applications.
3-Bromo-9-phenyl-9H-carbazole: Features a phenyl group instead of a naphthalen-2-yl group, altering its physical and chemical properties.
Uniqueness: 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole is unique due to the presence of both the bromine atom and the naphthalen-2-yl group, which together impart distinct electronic and steric effects. These features make it a valuable compound for specific applications in organic electronics and material science.
Properties
IUPAC Name |
3-bromo-9-naphthalen-2-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN/c23-17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGUQKKYEOAENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934545-80-9 | |
| Record name | 3-Bromo-9-(2-naphthyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)


![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)





